[(1-methyl-1H-pyrazol-4-yl)methyl]propylamine
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Overview
Description
[(1-methyl-1H-pyrazol-4-yl)methyl]propylamine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring This particular compound is characterized by a pyrazole ring substituted with a methyl group at the 1-position and a propylamine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-methyl-1H-pyrazol-4-yl)methyl]propylamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, the reaction of hydrazine hydrate with acetylacetone under reflux conditions yields 3,5-dimethylpyrazole.
Methylation: The methylation of the pyrazole ring can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Introduction of the Propylamine Group: The final step involves the alkylation of the methylated pyrazole with 3-chloropropylamine hydrochloride in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [(1-methyl-1H-pyrazol-4-yl)methyl]propylamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propylamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
[(1-methyl-1H-pyrazol-4-yl)methyl]propylamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and is utilized in the development of new materials with specific chemical properties.
Biology
In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form complexes with various metal ions, which are investigated for their biological activities, including antimicrobial and anticancer properties.
Medicine
The compound is explored for its potential therapeutic applications
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it valuable in the production of high-performance materials.
Mechanism of Action
The mechanism of action of [(1-methyl-1H-pyrazol-4-yl)methyl]propylamine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The compound may also interact with cellular receptors, influencing various signaling pathways and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole: A simpler pyrazole derivative without the propylamine group.
4-(1H-pyrazol-4-yl)methylamine: A pyrazole derivative with a methylamine group instead of propylamine.
1-phenyl-1H-pyrazole: A pyrazole derivative with a phenyl group at the 1-position.
Uniqueness
[(1-methyl-1H-pyrazol-4-yl)methyl]propylamine is unique due to the presence of both a methyl group and a propylamine group on the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H16ClN3 |
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Molecular Weight |
189.68 g/mol |
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H15N3.ClH/c1-3-4-9-5-8-6-10-11(2)7-8;/h6-7,9H,3-5H2,1-2H3;1H |
InChI Key |
MNTYGLLGOZHWPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CN(N=C1)C.Cl |
Origin of Product |
United States |
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